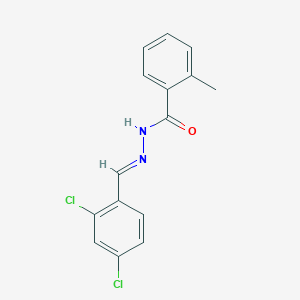

![molecular formula C18H20N4O3S B5604136 N-[(3S*,4R*)-1-(imidazo[2,1-b][1,3]thiazol-6-ylacetyl)-4-(5-methyl-2-furyl)pyrrolidin-3-yl]acetamide](/img/structure/B5604136.png)

N-[(3S*,4R*)-1-(imidazo[2,1-b][1,3]thiazol-6-ylacetyl)-4-(5-methyl-2-furyl)pyrrolidin-3-yl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound belongs to a class of molecules featuring imidazo[1,2-a]pyridine and imidazo[2,1-b]thiazole cores, which are recognized for their significant roles in medicinal chemistry due to their diverse pharmacological activities. The structure embodies a complex fusion of heterocyclic fragments that are often associated with potent biological activities and serves as a key scaffold in drug design and discovery.

Synthesis Analysis

The synthesis of complex molecules like N-[(3S*,4R*)-1-(imidazo[2,1-b][1,3]thiazol-6-ylacetyl)-4-(5-methyl-2-furyl)pyrrolidin-3-yl]acetamide often involves multi-step synthetic routes, starting from simpler heterocyclic units. These processes may include coupling reactions, functional group transformations, and chiral resolution to achieve the desired stereochemistry. An example related to the synthesis in this context involves the methylenation of imidazo[1,2-a]pyridines using dimethylacetamide as a methylene source, showcasing a method that could be adapted for constructing similar compounds (Kaswan et al., 2016).

Molecular Structure Analysis

The detailed molecular structure of such compounds is typically elucidated through spectroscopic methods like NMR, IR, and X-ray crystallography. These techniques allow for the determination of the compound's conformation, stereochemistry, and the nature of its intramolecular interactions. For compounds within the same class, crystal structure and vibrational properties have been studied to understand their molecular geometry and bonding (Chen et al., 2021).

Scientific Research Applications

Probe Development for Peripheral Benzodiazepine Receptors

Research on imidazo[1,2-a]pyridines, which share a partial structural similarity with the compound , has led to the development of probes for studying peripheral benzodiazepine receptors (PBRs). For example, substituted imidazo[1,2-a]pyridines have been synthesized as potential probes for PBRs, aiming for in vivo studies using SPECT imaging techniques. These efforts underscore the relevance of such structures in creating diagnostic tools for neurological and oncological applications (Katsifis et al., 2000).

Antimicrobial and Anti-inflammatory Applications

Compounds incorporating imidazo and thiazole moieties have been explored for their antimicrobial and anti-inflammatory potentials. For instance, acetamido pyrrolyl oxazoles/thiazoles/imidazoles have shown promising results against bacterial and fungal strains, as well as in anti-inflammatory assays. This research suggests that structurally related compounds could have therapeutic applications in treating infections and inflammation (Sowmya et al., 2017).

Synthetic Methodology and Chemical Biology

The synthesis and functional exploration of imidazo[1,2-a]pyridines and related heterocycles have contributed to advancements in synthetic organic chemistry and chemical biology. For example, the development of fluorescent probes for mercury ions using imidazo[1,2-a]pyridine derivatives highlights the utility of such structures in environmental monitoring and biosensing applications (Shao et al., 2011).

Drug Design and Pharmacological Studies

Research on heterocyclic compounds like imidazothiazoles and pyrrolidines often focuses on their pharmacological properties, including their roles as ligands for various receptors or enzymes. While direct studies on the specific compound mentioned may be scarce, related research indicates the potential for such molecules in drug discovery and development. This includes the exploration of imidazo[1,2-a]pyridines as melatonin receptor ligands, demonstrating the therapeutic potential of these structures in regulating circadian rhythms and managing sleep disorders (El Kazzouli et al., 2011).

properties

IUPAC Name |

N-[(3S,4R)-1-(2-imidazo[2,1-b][1,3]thiazol-6-ylacetyl)-4-(5-methylfuran-2-yl)pyrrolidin-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O3S/c1-11-3-4-16(25-11)14-9-22(10-15(14)19-12(2)23)17(24)7-13-8-21-5-6-26-18(21)20-13/h3-6,8,14-15H,7,9-10H2,1-2H3,(H,19,23)/t14-,15-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVPHKPNSJDIOEG-HUUCEWRRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2CN(CC2NC(=O)C)C(=O)CC3=CN4C=CSC4=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(O1)[C@@H]2CN(C[C@H]2NC(=O)C)C(=O)CC3=CN4C=CSC4=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

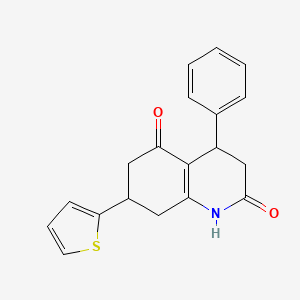

![2-methyl-6-[(4-pyrimidin-2-ylpiperazin-1-yl)carbonyl]imidazo[1,2-a]pyridine](/img/structure/B5604071.png)

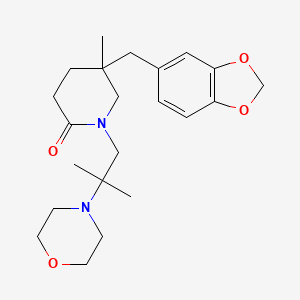

![2-ethyl-N-(tetrahydrofuran-2-ylmethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5604078.png)

![2-methyl-5-[2-(1-phenylhydrazino)ethyl]pyridine](/img/structure/B5604093.png)

![3-({[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}amino)propyl phenylcarbamate](/img/structure/B5604108.png)

![(3R*,4S*)-4-cyclopropyl-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]pyrrolidin-3-amine](/img/structure/B5604126.png)

![4-chloro-N-[2-(cyclopropylcarbonyl)-1-benzofuran-3-yl]benzamide](/img/structure/B5604128.png)

![N-[1-(methylsulfonyl)-4-piperidinyl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5604129.png)

![2-(4-fluorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B5604148.png)

![1-(2-aminoethyl)-N-[2-(2-chloro-6-methylphenoxy)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5604152.png)

![6-oxo-6H-benzo[c]chromen-3-yl 2-thiophenecarboxylate](/img/structure/B5604153.png)

![4-chloro-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5604168.png)